molecular formula C22H23ClFN5O3 B611976 (R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate CAS No. 1626387-80-1

(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate

Cat. No.: B611976
CAS No.: 1626387-80-1
M. Wt: 459.9 g/mol
InChI Key: MXDSJQHFFDGFDK-CYBMUJFWSA-N
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Scientific Research Applications

AZD-3759 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Target of Action

AZD3759, also known as zorifertinib, is a potent, orally bioavailable inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR), a key factor in the development of Non-Small Cell Lung Cancer (NSCLC) .

Mode of Action

The mode of action of AZD3759 involves inhibiting the activity of EGFR tyrosine kinase . This enzyme is frequently overactive in NSCLC due to specific mutations in the EGFR gene . By inhibiting EGFR tyrosine kinase, AZD3759 prevents the proliferation of cancer cells and induces apoptosis .

Biochemical Pathways

AZD3759 affects the EGFR signaling pathway by inhibiting EGFR tyrosine kinase . Additionally, it has been observed to inhibit the Janus kinase (JAK)/STAT pathway in both glioma cells and tumor tissues . This dual blockade of the EGFR and JAK/STAT signaling pathways may contribute to the compound’s antitumor effects .

Pharmacokinetics

AZD3759 is unique among EGFR inhibitors due to its high capability to penetrate the blood-brain barrier (BBB) . This property allows the compound to reach effective concentrations within the central nervous system (CNS), making it a promising treatment for CNS metastases from EGFR-mutant NSCLC .

Result of Action

The primary result of AZD3759’s action is a reduction in tumor growth. In clinical trials, AZD3759 has shown promising efficacy in patients with untreated EGFR-mutated NSCLC with CNS metastases . The compound has also been found to cause tumor regression in subcutaneous xenograft, leptomeningeal metastasis (LM), and brain metastasis (BM) lung cancer models .

Action Environment

The action of AZD3759 is influenced by the presence of the blood-brain barrier. Its ability to penetrate this barrier allows it to reach the CNS, where it can act on metastases that other EGFR inhibitors cannot effectively reach . This makes AZD3759 particularly effective in treating CNS metastases from EGFR-mutant NSCLC .

Preparation Methods

The preparation of AZD-3759 involves several synthetic routes and reaction conditions. One method includes the hydrolysis of 3,4-dihydro-7-methoxy-4-oxo quinazoline-6-alcohol acetate to obtain a compound. This compound is then reacted with ®-(-)-2-methylpiperazine through nucleophilic addition-elimination. Subsequent steps involve chloroformylation, esterification, Boc removal, methylation, and chlorination reactions. Finally, the compound undergoes an alkylation reaction with 2-fluoro-3-chloroaniline to obtain AZD-3759 . The preparation method is advantageous due to the use of cheap and easily available raw materials, low cost, and high product yield, making it suitable for industrial scale-up production .

Chemical Reactions Analysis

AZD-3759 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include potassium cyanide and glutathione, which are used to stabilize reactive intermediates . Major products formed from these reactions include phase I and phase II metabolites, such as GSH conjugates and cyano adducts .

Comparison with Similar Compounds

AZD-3759 is unique due to its excellent blood-brain barrier penetration and potent inhibition of the epidermal growth factor receptor. Similar compounds include:

AZD-3759 stands out due to its enhanced efficacy in treating brain metastasis and its ability to inhibit both non-homologous end joining and homologous recombination DNA double-strand breaks repair pathways .

Properties

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDSJQHFFDGFDK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626387-80-1
Record name AZD-3759
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1626387801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-3759
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZORIFERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SX9H68W2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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